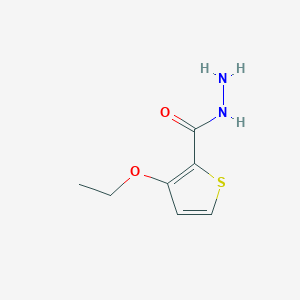

3-Ethoxythiophene-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thermopsine is a quinolizidine alkaloid isolated from various species of the genus Thermopsis, including Thermopsis alpina, Thermopsis alterniflora, Thermopsis dolichocarpa, Thermopsis fabacea, Thermopsis lanceolata, and Thermopsis turkestanica . It is known for its antibacterial and anti-inflammatory properties .

Scientific Research Applications

Thermopsine has a wide range of scientific research applications:

Chemistry: Used as a starting material for synthesizing various derivatives for further chemical transformations.

Biology: Studied for its antibacterial activity against various bacterial strains.

Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.

Industry: Utilized in the development of antibacterial agents and other bioactive compounds.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of 3-Ethoxythiophene-2-carbohydrazide .

Relevant Papers One relevant paper is “A Comprehensive Review on Thiophene Based Chemosensors” which discusses the design and detection mechanism of various thiophene-based probes . Another paper titled “Synthesis and amide imidic prototropic tautomerization in thiophene-2 …” discusses the synthesis and properties of thiophene-2-carbohydrazide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thermopsine can be synthesized through various chemical reactions involving quinolizidine alkaloids. One common method involves the bromination of quinolizidine alkaloids to produce derivatives such as 3,5-dibromo-thermopsine . The reaction conditions typically involve the use of hydrobromic acid and hydrogen peroxide in a solvent like sulfuric acid.

Industrial Production Methods: Industrial production of thermopsine involves the extraction of the compound from the fruits, pods, and stem bark of plants belonging to the genus Thermopsis . The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Reactions Analysis

Types of Reactions: Thermopsine undergoes various chemical reactions, including:

Oxidation: Thermopsine can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert thermopsine into its reduced forms.

Substitution: Substitution reactions, such as bromination and nitration, can introduce different functional groups into the thermopsine molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like zinc dust in hydrochloric acid are used.

Substitution: Bromination involves hydrobromic acid and hydrogen peroxide, while nitration uses concentrated sulfuric acid.

Major Products Formed:

Bromination: 3,5-dibromo-thermopsine and 3-bromo-thermopsine.

Nitration: 3-nitro-thermopsine and 5-nitro-thermopsine.

Mechanism of Action

Thermopsine exerts its effects by inhibiting the central nervous system and the conduction of stimulation in the ganglions of the vegetative nervous system . It has a similar mechanism of action to pachycarpine but is less active . The molecular targets and pathways involved include the inhibition of the production of tumor necrosis factor-alpha in immune cells .

Comparison with Similar Compounds

Thermopsine is unique among quinolizidine alkaloids due to its specific antibacterial and anti-inflammatory properties . Similar compounds include:

Pachycarpine: Similar mechanism of action but more active.

Cytisine: Another quinolizidine alkaloid with different pharmacological properties.

Anagyrine: Found in the same plant species but with distinct biological activities.

Thermopsine stands out due to its specific applications in antibacterial and anti-inflammatory research, making it a valuable compound in various scientific fields.

properties

IUPAC Name |

3-ethoxythiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-5-3-4-12-6(5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNYIBQGLXMFFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384573 |

Source

|

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175137-40-3 |

Source

|

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)

![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)

![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)

![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)

![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)